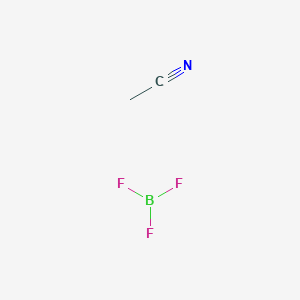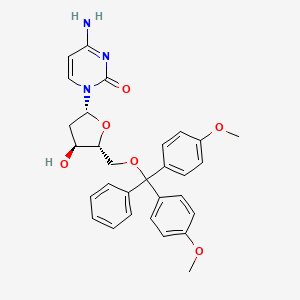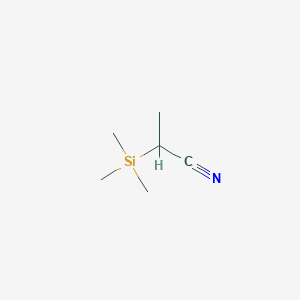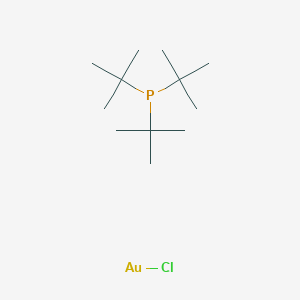
Chloro(tri-tert-butylphosphine)gold(I)
Übersicht
Beschreibung
Chloro(tri-tert-butylphosphine)gold(I) is a catalyst used in a variety of C-C bond forming reactions . It is also known by other names such as (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, and (tBu3P)AuCl .
Synthesis Analysis
While specific synthesis methods for Chloro(tri-tert-butylphosphine)gold(I) were not found in the search results, it was mentioned that gold(I) complexes containing tri-tert-butylphosphine ligands have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of Chloro(tri-tert-butylphosphine)gold(I) has been characterized by techniques such as FTIR, NMR spectroscopy, Cyclic voltammetry, elemental analysis, and X-ray diffraction . The linear formula of the compound is (C4H9)3PAuCl .Chemical Reactions Analysis
Chloro(tri-tert-butylphosphine)gold(I) is known to be a useful catalyst in a variety of C-C bond-forming reactions, including cyclopropanation .Physical And Chemical Properties Analysis
Chloro(tri-tert-butylphosphine)gold(I) is a solid with a molecular weight of 434.74. It has a melting point of over 300 °C . The compound is not soluble in water .Wissenschaftliche Forschungsanwendungen
Catalyst in Cycloisomerization Reactions
Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in cycloisomerization reactions of 2-(2-propynyl)pyridine N-oxides . This application is significant in the field of organic chemistry where cycloisomerization reactions are used to form cyclic compounds, which are often more stable and have interesting properties compared to their acyclic counterparts.
Catalyst in Diynes Cycloisomerization
This compound is also used as a catalyst in the cycloisomerization of 1,6-diynes . Diynes are organic compounds that contain two triple bonds. Their cycloisomerization can lead to the formation of complex cyclic structures, which are important in the synthesis of natural products and pharmaceuticals.
Catalyst in sp3 C-H Bond Insertion
Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in cycloisomerizations terminated by sp3 C-H bond insertion . This process is a key step in many synthetic transformations, particularly in the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Synthesis of Aromatic Ketones
This compound is used in the synthesis of aromatic ketones by a transition metal-catalyzed tandem sequence . Aromatic ketones are valuable intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and fragrances.
Preparation of Phosphine Ligands in Metal Complexes
Tri-tert-butylphosphine, a component of Chloro(tri-tert-butylphosphine)gold(I), is used primarily in the preparation of mono- and bidentate phosphine ligands in metal complexes . These complexes are used for catalytic chiral asymmetric hydrogenations and other asymmetric reactions, as well as transition metal coupling reactions.
Catalyst in Gold-Catalyzed Reactions
As a gold(I) compound, Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in various gold-catalyzed reactions. Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack, and they have been used in a variety of transformations, including cyclizations, additions, and rearrangements .
Safety and Hazards
Wirkmechanismus
Target of Action
Chloro(tri-tert-butylphosphine)gold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound Chloro(tri-tert-butylphosphine)gold(I) interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the formation of C-C bonds .
Biochemical Pathways
Chloro(tri-tert-butylphosphine)gold(I) affects the biochemical pathways involved in C-C bond formation. By acting as a catalyst, it influences the rate at which these pathways proceed, leading to faster synthesis of the desired products .
Result of Action
The molecular and cellular effects of Chloro(tri-tert-butylphosphine)gold(I)'s action are seen in the products of the reactions it catalyzes. By facilitating C-C bond formation, it enables the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
chlorogold;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474720 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(tri-tert-butylphosphine)gold(I) | |
CAS RN |
69550-28-3 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(tri-tert-butylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



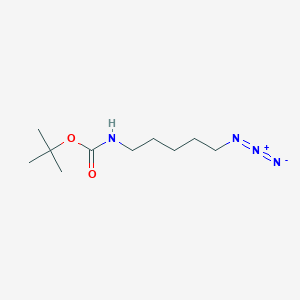
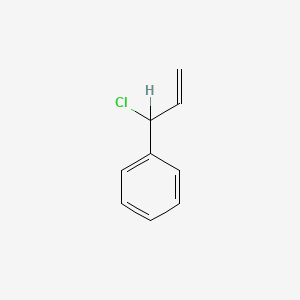
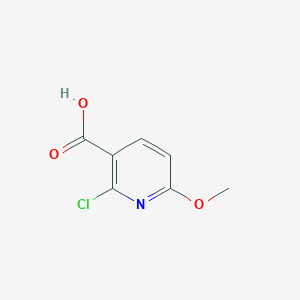
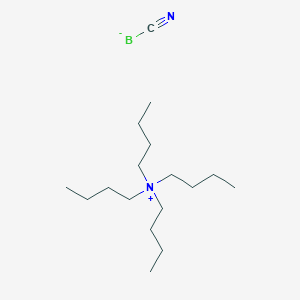
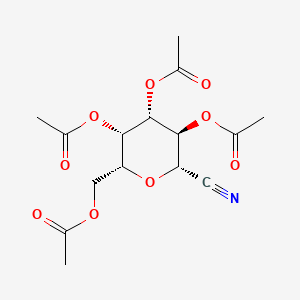


![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
